[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C8H5BF3NO3. It is a boronic acid derivative characterized by the presence of a cyano group and a trifluoromethoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid typically involves the following steps:
Functional Group Introduction: The cyano and trifluoromethoxy groups can be introduced through various functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The cyano and trifluoromethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used in reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: The compound is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials, such as polymers and electronic materials, due to its unique reactivity and functional groups.
Biological Research: The compound is used in the study of biological pathways and molecular interactions, particularly in the development of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of [3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid involves its interaction with specific molecular targets and pathways. For example, as a boronic acid derivative, it can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it a potent inhibitor of enzymes such as proteases and kinases . The cyano and trifluoromethoxy groups enhance its binding affinity and specificity for these targets, leading to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the cyano group, which affects its reactivity and applications.
3-(Trifluoromethoxy)phenylboronic acid: Similar but with the trifluoromethoxy group in a different position, leading to different reactivity and properties.
4-(Trifluoromethyl)phenylboronic acid: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group, affecting its chemical behavior and applications.
Uniqueness
[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid is unique due to the presence of both the cyano and trifluoromethoxy groups, which confer distinct electronic and steric properties. These groups enhance its reactivity in cross-coupling reactions and its binding affinity in biological applications, making it a versatile and valuable compound in various fields of research .
Properties
IUPAC Name |
[3-cyano-4-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO3/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-3,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKWONMHGDQXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.